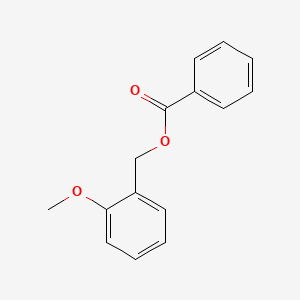

Benzenemethanol, 2-methoxy-, benzoate

Description

Structure

2D Structure

Properties

CAS No. |

64421-25-6 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2-methoxyphenyl)methyl benzoate |

InChI |

InChI=1S/C15H14O3/c1-17-14-10-6-5-9-13(14)11-18-15(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

InChI Key |

BZUHSQFJABFAHL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1COC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=CC=C1COC(=O)C2=CC=CC=C2 |

Other CAS No. |

64421-25-6 |

Synonyms |

2-methoxybenzyl benzoate |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Routes for Benzenemethanol, 2 Methoxy , Benzoate

Esterification Reactions for Benzenemethanol, 2-methoxy-, benzoate (B1203000)

Esterification, the quintessential method for synthesizing esters, involves the reaction of a carboxylic acid with an alcohol. For Benzenemethanol, 2-methoxy-, benzoate, this entails the reaction between benzoic acid and 2-methoxybenzyl alcohol. This process is an equilibrium reaction and typically requires a catalyst to achieve practical conversion rates. quora.com

Direct Condensation of 2-Methoxybenzyl Alcohol and Benzoic Acid

The most direct route to 2-methoxybenzyl benzoate is the condensation reaction, often referred to as Fischer esterification, between 2-methoxybenzyl alcohol and benzoic acid. This reaction involves the removal of a water molecule and is almost always catalyzed to drive the equilibrium toward the product side. quora.com

Traditional synthesis of esters relies heavily on Brønsted acid catalysts such as sulfuric acid and p-toluenesulfonic acid. mdpi.com These catalysts protonate the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-methoxybenzyl alcohol.

Modern approaches have explored more environmentally benign and reusable Brønsted acid systems. For instance, deep eutectic solvents (DES) have been employed as dual solvent-catalysts for the esterification of benzoic acid with various alcohols. A DES formed from p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has shown high catalytic activity. In reactions with ethanol (B145695), butanol, and hexanol, this system achieved benzoic acid conversions of up to 88.3% at 75°C, demonstrating the potential of such systems for the synthesis of benzoate esters. dergipark.org.tr

Lewis acids offer an alternative catalytic pathway for esterification. They function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack. Various metal-based Lewis acids have been investigated for benzoate ester synthesis.

For example, tin(II) compounds have been patented as effective catalysts for the reaction of benzoic acid with C7 to C13 alcohols. google.com Other research has focused on solid Lewis acid catalysts. A combined Zirconium/Titanium solid acid catalyst was developed for the synthesis of a series of methyl benzoates from various substituted benzoic acids, showcasing the utility of heterogeneous Lewis acids in ester production. mdpi.com Similarly, the BF3·Et2O complex is a well-known Lewis acid catalyst used in a variety of organic reactions, including annulations to form heterocyclic scaffolds. nih.gov The application of such Lewis acids provides a viable, and often milder, alternative to strong Brønsted acids for the synthesis of 2-methoxybenzyl benzoate.

Heterogeneous catalysts are highly advantageous in chemical synthesis due to their ease of separation from the reaction mixture and potential for reusability. Several solid acid catalysts have proven effective for esterification reactions relevant to the synthesis of 2-methoxybenzyl benzoate.

One notable example is Montmorillonite K10, a type of clay that can be activated with orthophosphoric acid to enhance its surface acidity. This modified clay has been used as a solid acid catalyst for the solvent-free esterification of substituted benzoic acids with various alcohols, including benzyl alcohol. Under optimal conditions (equimolar reactants, 10 wt % catalyst, reflux for 5 hours), high yields of the corresponding esters were achieved. ijstr.org

Amberlyst-15, a sulfonic acid-based ion-exchange resin, is another effective and recyclable heterogeneous catalyst. Its utility has been demonstrated in the formylation and acetylation of a diverse range of alcohols. Significantly, the formylation of 2-methoxybenzyl alcohol using ethyl formate (B1220265) and catalyzed by Amberlyst-15 resulted in a 76% yield of the corresponding formate ester, highlighting the catalyst's effectiveness with this specific alcohol substrate. tandfonline.com Alkaline earth layered benzoates (calcium, strontium, and barium) have also been reported as reusable heterogeneous catalysts for the methyl esterification of benzoic acid, achieving conversions of 65-70%. researchgate.net

Table 1: Performance of Heterogeneous Catalysts in Related Esterification Reactions

| Catalyst | Reactants | Product | Yield/Conversion | Reference |

|---|---|---|---|---|

| Phosphoric Acid Modified Montmorillonite K10 | Benzoic Acid + Benzyl Alcohol | Benzyl Benzoate | High Yield | ijstr.org |

| Amberlyst-15 | 2-Methoxybenzyl Alcohol + Ethyl Formate | 2-Methoxybenzyl Formate | 76% Yield | tandfonline.com |

| Barium Benzoate | Benzoic Acid + Methanol (B129727) | Methyl Benzoate | ~70% Conversion | researchgate.net |

| Zr/Ti Solid Acid | Substituted Benzoic Acids + Methanol | Substituted Methyl Benzoates | Good to Excellent Yields | mdpi.com |

Transesterification Processes for this compound

Transesterification is an alternative route that involves the conversion of one ester to another by reaction with an alcohol. To synthesize 2-methoxybenzyl benzoate via this method, a readily available ester like methyl benzoate or ethyl benzoate would be reacted with 2-methoxybenzyl alcohol in the presence of a catalyst. This process displaces the methanol or ethanol from the initial ester, forming the desired product.

Research into the transesterification of ethyl-10-undecenoate with various alcohols using a recyclable Cu-deposited V2O5 catalyst provides relevant insights. While primary alcohols like benzyl alcohol afforded the corresponding esters in high selectivity, the reaction with 4-methoxybenzyl alcohol exhibited low activity and selectivity. acs.org This suggests that the electronic properties of the methoxy (B1213986) substituent on the benzyl ring can significantly influence the reaction's efficiency.

Enzymatic Transesterification Approaches

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for "green" chemical synthesis, offering high selectivity under mild reaction conditions. The synthesis of benzyl benzoate, a structurally similar compound, has been extensively studied using enzymatic methods, providing a strong model for the synthesis of 2-methoxybenzyl benzoate. sci-hub.seresearchgate.net

Immobilized lipases, such as Novozym 435 (from Candida antarctica), Lipozyme TL-IM (from Thermomyces lanuginosus), and Lipozyme RM-IM (from Rhizomucor miehei), are effective biocatalysts for this transformation. sci-hub.sefao.org Studies have shown that using benzoic anhydride (B1165640) as the acyl donor is significantly more effective than using benzoic acid, which suffers from poor solubility. fao.org The reaction is often performed in a solvent-free system where an excess of the alcohol (e.g., benzyl alcohol) acts as the solvent. fao.org

Optimization of process variables is crucial for high yields. For the synthesis of benzyl benzoate using Lipozyme TL-IM, a batch reaction with a 1:6 molar ratio of benzoic anhydride to benzyl alcohol at 50°C resulted in a 92% conversion within 6 hours. fao.org These findings suggest that a similar enzymatic approach, reacting benzoic anhydride with 2-methoxybenzyl alcohol and catalyzed by an immobilized lipase (B570770) like Lipozyme TL-IM or Novozym 435, would be a highly viable and sustainable route to this compound.

Table 2: Enzymatic Synthesis of Benzyl Benzoate (Model for 2-Methoxybenzyl Benzoate)

| Biocatalyst | Acyl Donor | System | Key Parameters | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Lipozyme TL-IM | Benzoic Anhydride | Solvent-Free (Batch) | 1:6 Anhydride:Alcohol ratio, 50°C | 92% conversion in 6h | fao.org |

| Lipozyme TL-IM | Benzoic Anhydride | Solvent-Free (Fed-Batch) | 1:3 Anhydride:Alcohol ratio, 50°C | 90% conversion in 24h | fao.org |

| Novozym 435 | Benzoic Anhydride | Solvent-Free | Excess benzyl alcohol | High conversion | sci-hub.sefao.org |

| Lipozyme RM-IM | Benzoic Anhydride | Solvent-Free | Excess benzyl alcohol | Effective, but lower conversion than TL-IM | sci-hub.sefao.org |

Metal-Catalyzed Transesterification

Metal-catalyzed transesterification is a significant process for the synthesis of esters, involving the exchange of the alcohol group of an ester with another alcohol. For the synthesis of this compound, this would typically involve the reaction of a simple benzoic acid ester, such as methyl benzoate, with 2-methoxybenzyl alcohol in the presence of a metal catalyst.

Solid acid catalysts, particularly those based on zirconium, have demonstrated high activity in esterification reactions. mdpi.com For instance, a titanium-zirconium solid acid catalyst has been shown to be effective for the synthesis of various methyl benzoate compounds from benzoic acid and methanol. mdpi.com The proposed mechanism involves the activation of the carbonyl group by the Lewis acidic metal center, facilitating nucleophilic attack by the alcohol. mdpi.com This methodology could be adapted for the transesterification of methyl benzoate with 2-methoxybenzyl alcohol. The use of a heterogeneous solid catalyst simplifies product purification, as the catalyst can be easily separated from the reaction mixture by filtration. mdpi.com

Table 1: Representative Metal Catalysts for Esterification

| Catalyst System | Reactants | Potential Application | Reference |

|---|---|---|---|

| Zirconium/Titanium Solid Acid | Benzoic acid and Methanol | Transesterification of methyl benzoate with 2-methoxybenzyl alcohol | mdpi.com |

Coupling Reactions for this compound Formation

Modern coupling reactions provide powerful tools for the construction of ester linkages, often with high efficiency and under mild conditions.

Palladium-Catalyzed Carbonylation Routes

Palladium-catalyzed carbonylation reactions are a cornerstone of industrial and laboratory synthesis for producing carbonyl-containing compounds. acs.org This method allows for the direct synthesis of esters from aryl halides, carbon monoxide (CO), and an alcohol. google.comnih.gov For the synthesis of this compound, a potential route involves the palladium-catalyzed alkoxycarbonylation of an ortho-substituted methoxyaryl halide (e.g., 2-bromoanisole (B166433) or 2-iodoanisole) with 2-methoxybenzyl alcohol under a carbon monoxide atmosphere. google.com

The reaction typically requires a palladium catalyst, such as one supported on a solid phase, and a base to neutralize the hydrogen halide byproduct. google.com The process can be pressurized with carbon monoxide and heated to facilitate the reaction. google.com The choice of ligand is also crucial; for example, Xantphos has been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. nih.gov

Table 2: Conditions for Palladium-Catalyzed Alkoxycarbonylation

| Component | Example | Conditions/Remarks | Reference |

|---|---|---|---|

| Catalyst | Palladium-based systems | Solid-supported or complexes like Pd₂(dba)₃ | google.comnih.gov |

| Ligand | Xantphos | Effective for aryl bromides at atmospheric pressure | nih.gov |

| Aryl Halide | o-Iodoanisole, o-Bromoanisole | Precursors for the 2-methoxybenzoyl moiety | google.comnih.gov |

| Alcohol | 2-Methoxybenzyl alcohol | Nucleophile to form the final ester | google.com |

| CO Pressure | 80-150 psi (or atmospheric) | C1 source for the carbonyl group | google.comnih.gov |

| Base | K₂CO₃, Triethylamine (B128534) | Neutralizes HX byproduct | google.com |

| Solvent | Various polar aprotic solvents | Depends on specific catalytic system | wikipedia.org |

| Temperature | 80-120 °C | Typical range for the reaction | google.com |

Steglich Esterification and Related Coupling Agents

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols, which is particularly useful for sensitive or sterically hindered substrates. wikipedia.orgorganic-chemistry.org First described in 1978, the reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.comnih.gov

In this context, this compound would be synthesized by the direct reaction of benzoic acid and 2-methoxybenzyl alcohol. The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol, regenerating the catalyst and forming the ester. organic-chemistry.org A key feature of this reaction is the formation of a urea (B33335) byproduct (dicyclohexylurea, DCU, in the case of DCC), which is insoluble in many common solvents and can be removed by filtration. wikipedia.org The reaction is typically performed at room temperature in polar aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724). wikipedia.orgjove.com

Table 3: Reagents for Steglich Esterification

| Reagent Type | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Carboxylic Acid | Benzoic Acid | Acyl donor | nih.gov |

| Alcohol | 2-Methoxybenzyl Alcohol | Acyl acceptor/Nucleophile | jove.com |

| Coupling Agent | DCC, EDC, DIC | Activates the carboxylic acid | nih.gov |

| Catalyst | DMAP | Acyl transfer agent, suppresses side reactions | wikipedia.orgorganic-chemistry.org |

| Solvent | Dichloromethane, Acetonitrile | Provides a suitable reaction medium | nih.govjove.com |

Derivatization from Precursors

The synthesis of this compound can also be achieved through the straightforward derivatization of readily available precursors.

Acylation of 2-Methoxybenzyl Alcohol with Benzoic Acid Derivatives

A classic and direct method for ester synthesis is the acylation of an alcohol with an activated carboxylic acid derivative. For the target molecule, this involves the reaction of 2-methoxybenzyl alcohol with a reactive form of benzoic acid, such as benzoyl chloride or benzoic anhydride.

This reaction is a nucleophilic acyl substitution where the hydroxyl group of 2-methoxybenzyl alcohol attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct formed when using an acyl chloride. This prevents the protonation of the alcohol and drives the reaction to completion. The reaction conditions are generally mild and the yields are often high.

Reactions of Benzoate Salts with 2-Methoxybenzyl Halides

Another fundamental approach to forming the ester linkage is through a nucleophilic substitution reaction analogous to the Williamson ether synthesis. This method involves the reaction of a benzoate salt, such as sodium benzoate, with a reactive 2-methoxybenzyl halide, for instance, 2-methoxybenzyl chloride or 2-methoxybenzyl bromide.

In this Sₙ2 reaction, the benzoate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-methoxybenzyl halide and displacing the halide leaving group. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the salt while not interfering with the nucleophile. The retrosynthetic analysis of related compounds confirms the viability of cleaving the ether linkage to identify a salicylate (B1505791) derivative and a benzyl electrophile as key synthons. evitachem.com

Sustainable and Green Synthesis Strategies for this compound

The development of environmentally benign methods for ester synthesis is a focal point of contemporary chemical research. For a compound like this compound, this involves exploring solvent-free conditions, biocatalysis, continuous flow processes, and alternative energy sources to minimize waste and enhance efficiency.

Solvent-Free Esterification Methodologies

Solvent-free, or neat, reaction conditions represent a significant step towards greener chemical processes by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. In the context of esterification, this approach often involves the use of solid acid catalysts or high-speed ball milling.

Research into the solvent-free esterification of substituted benzoic acids with various alcohols has demonstrated the viability of this approach. For instance, phosphoric acid-modified Montmorillonite K-10 clay (PMK) has been shown to be an effective and reusable catalyst for the esterification of benzoic acids, including those with electron-donating and electron-withdrawing groups, with alcohols like benzyl alcohol. researchgate.netijstr.org The reactions typically proceed at elevated temperatures under reflux conditions, with the catalyst facilitating the reaction and allowing for high yields. researchgate.netijstr.org The absence of a solvent is advantageous as it can simplify product isolation and reduce waste streams. researchgate.netijstr.org

Another innovative solvent-free method is mechanochemistry, specifically high-speed ball milling (HSBM). This technique utilizes mechanical force to initiate and sustain chemical reactions. bjmu.edu.cn Studies have shown that esterification can be achieved at room temperature in short reaction times using HSBM in the presence of reagents like iodine and potassium hypophosphite. bjmu.edu.cn While specific data for this compound is not available, the general success of these methods for similar esters suggests their potential applicability.

Table 1: Comparison of Solvent-Free Esterification Methods for Benzoic Acid Derivatives

| Method | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) | Source |

| Solid Acid Catalysis | Phosphoric acid modified Montmorillonite K10 | Reflux | 5 hours | High | researchgate.netijstr.org |

| High-Speed Ball Milling | I₂ / KH₂PO₂ | Room Temperature | 20 minutes | 45-91 | bjmu.edu.cn |

This table presents data for the esterification of benzoic acid derivatives as a proxy for the synthesis of this compound, for which specific data was not found.

Biocatalytic Synthesis Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Lipases are a class of enzymes that are particularly well-suited for esterification reactions, often operating under mild conditions with high chemo-, regio-, and enantioselectivity. unimi.it

The enzymatic synthesis of benzyl benzoate, a structurally similar ester, has been explored using various immobilized lipases such as Novozym® 435 (from Candida antarctica) and Lipozyme® RM IM (from Rhizomucor miehei). researchgate.netbiointerfaceresearch.com These studies demonstrate that high conversions to the ester can be achieved. researchgate.netbiointerfaceresearch.com The reactions are typically carried out in organic solvents to solubilize the substrates, though solvent-free systems with an excess of the alcohol reactant are also possible. sci-hub.se

Key parameters influencing the success of biocatalytic esterification include the choice of enzyme, the nature of the acyl donor (e.g., benzoic acid or its anhydride), the molar ratio of the substrates, temperature, and the reaction medium. researchgate.netbiointerfaceresearch.comsci-hub.se While direct studies on the biocatalytic synthesis of this compound are limited, the successful synthesis of related esters like eugenyl benzoate derivatives highlights the potential of this approach. nih.gov

Table 2: Lipase-Catalyzed Synthesis of Benzyl Benzoate

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Source |

| Novozym® 435 | Benzoic anhydride | tert-Butanol | 50 | >90 | researchgate.net |

| Lipozyme® RM IM | Benzoic anhydride | tert-Butanol | 60 | ~85 | researchgate.net |

| Lipozyme TL-IM | Benzoic anhydride | 2-Propanol | 50 | ~66 | sci-hub.se |

Continuous Flow Reactor Applications in Ester Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling-up. nih.gov The application of continuous flow reactors to esterification reactions has been shown to significantly reduce reaction times and improve process efficiency compared to traditional batch methods.

For instance, the synthesis of biowax esters from long-chain alcohols and fatty acids under flow conditions has demonstrated a dramatic reduction in reaction time from hours to minutes and allowed for lower operating temperatures. biointerfaceresearch.com Similarly, the continuous flow synthesis of β-amino acid esters catalyzed by lipases has been successfully demonstrated, showcasing the integration of biocatalysis with flow technology. sci-hub.se

While specific examples of the continuous flow synthesis of this compound are not prevalent in the literature, the general principles and successes in related ester syntheses suggest that this would be a promising avenue for its efficient and scalable production. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor could lead to higher yields and purities.

Microwave-Assisted and Ultrasonic-Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. google.com

Microwave-assisted synthesis utilizes microwave radiation to directly and efficiently heat the reaction mixture. This technique has been widely applied in organic synthesis, including esterification. google.comgoogle.com The rapid heating can overcome activation energy barriers more effectively, leading to faster reaction rates. While specific protocols for the microwave-assisted synthesis of this compound are not detailed in the available literature, the general applicability of this method to ester formation is well-established.

Ultrasonic-assisted synthesis , or sonochemistry, employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. nih.govmdpi.com This method has been successfully used for the synthesis of various heterocyclic compounds and other organic molecules. nih.govmdpi.com Although direct application to the synthesis of Benzenememethanol, 2-methoxy-, benzoate is not documented, the principles of sonochemistry suggest it could be a viable and efficient method.

Mechanistic Studies in this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of a synthetic process. For the formation of this compound, the mechanism primarily depends on the type of catalysis employed.

Reaction Kinetics and Rate Determining Steps

The kinetics of esterification reactions have been the subject of numerous studies. In general, for acid-catalyzed esterification (Fischer esterification), the reaction is reversible and follows a second-order rate law.

The generally accepted mechanism for acid-catalyzed esterification involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the ester to release the final product and regenerate the acid catalyst.

For the synthesis of this compound from 2-methoxybenzyl alcohol and benzoic acid, the reaction would follow this general pathway. The rate-determining step is often considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid or the elimination of water from the tetrahedral intermediate, depending on the specific reactants and conditions.

Kinetic studies on the esterification of benzoic acid with various alcohols have been conducted. For example, the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid was found to be first order with respect to benzoic acid. researchgate.netdnu.dp.ua The activation energies for the forward and reverse reactions have been determined in such systems, providing valuable data for process modeling and optimization. researchgate.netdnu.dp.ua

In lipase-catalyzed esterification , the mechanism is different and typically involves the formation of an acyl-enzyme intermediate. The reaction follows a Ping-Pong Bi-Bi mechanism. The rate of these enzymatic reactions can be influenced by substrate concentrations, temperature, and potential inhibitions by the substrates or products. sci-hub.se

While specific kinetic data and a definitive rate-determining step for the synthesis of this compound are not extensively reported, the general principles derived from studies of similar esterifications provide a solid foundation for understanding and optimizing its synthesis.

Computational Elucidation of Transition States and Intermediates

In the study of chemical reactions, including the synthesis of esters like this compound, computational chemistry provides indispensable tools for elucidating the intricate details of reaction mechanisms. Through methods such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying and characterizing the structures of transient species like transition states and intermediates. While specific computational studies on the direct synthesis of this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through the well-studied benzoin (B196080) condensation. This reaction, which involves the C-C bond formation between two aldehydes, shares mechanistic features relevant to aldehyde chemistry.

Computational investigations into the cyanide-catalyzed benzoin condensation have revealed multiple possible pathways and have been instrumental in understanding the energetics of each step. acs.org A study employing DFT at the B3LYP/6-31+G(d,p) level of theory successfully located six transition states along the most favorable reaction pathway in an aprotic solvent. acs.org This analysis identified the rate-determining step as the reaction of a cyanide/benzaldehyde (B42025) complex with a second benzaldehyde molecule, which has a significant activation free energy barrier. acs.org

Further computational work on the benzoin condensation has compared different reaction models and the influence of solvent molecules. rsc.org For instance, a model incorporating a cluster of water molecules around the reactants has shown that proton relays through hydrogen bonds are crucial for promoting the successive elementary steps of the reaction. rsc.org In this aqueous model, seven transition states were identified, with the C-C bond formation step being the rate-determining one. rsc.org However, the study also highlighted that the carbanion formation and the catalyst release steps have comparably high activation free energies, indicating they are also kinetically significant. rsc.org

The table below presents a summary of the calculated activation free energies (ΔG‡) for key transition states in a model of the cyanide-catalyzed benzoin condensation, illustrating the energetic landscape of the reaction.

Table 1: Calculated Activation Free Energies for Transition States in Benzoin Condensation

| Transition State (TS) | Description | Activation Free Energy (ΔG‡) in kcal/mol |

|---|---|---|

| TS3(B) | Carbanion formation | High |

| TS4(B) | C-C bond formation (Rate-determining step) | Highest |

| TS7(B) | Catalyst (CN-) release | High |

Data is illustrative and based on computational models of the benzoin condensation. rsc.org

These computational findings are crucial for a deep understanding of the reaction mechanism at a molecular level. They allow for the visualization of bond-forming and bond-breaking processes and provide quantitative data on the energy barriers that govern the reaction rate. Such insights are vital for optimizing reaction conditions and for the rational design of more efficient synthetic routes.

Role of Catalysts in Reaction Pathway Modulation

Catalysts play a pivotal role in chemical synthesis by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. In the context of reactions involving aldehydes, such as the synthesis of precursors to this compound, catalysts are essential for modulating the reaction pathway and achieving high selectivity and yield. The benzoin condensation again serves as an excellent model to understand the function of different catalysts. beilstein-journals.org

Historically, the benzoin condensation was catalyzed by cyanide ions. mdpi.comnih.gov The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. This initial step is followed by a proton transfer and a rearrangement which results in a reversal of the carbonyl carbon's polarity (a phenomenon known as "umpolung"). mdpi.com The now nucleophilic carbon can attack a second aldehyde molecule, leading to the formation of the C-C bond. The catalyst is regenerated in the final step. The entire catalytic cycle is a finely tuned sequence of steps, each with its own energy barrier, which can be mapped out computationally. mdpi.com

In recent decades, N-heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for the benzoin reaction and a wide range of other transformations. beilstein-journals.orgchimicatechnoacta.ru NHCs, generated in situ from azolium salts, are strong nucleophiles that react with aldehydes to form a key intermediate known as the Breslow intermediate. mdpi.comrsc.org This intermediate is the active nucleophile that participates in the C-C bond formation. The mechanism of NHC catalysis is analogous to that of cyanide, but NHCs offer greater versatility and the opportunity for asymmetric catalysis through the use of chiral NHCs. mdpi.com

The choice of catalyst can significantly modulate the reaction pathway and the product distribution. For example, in a cross-benzoin reaction between two different aldehydes, a bulky NHC catalyst can selectively react with the less sterically hindered aldehyde, directing the course of the reaction to favor a specific cross-product. beilstein-journals.org The electronic properties of the catalyst also play a crucial role. Electron-rich NHCs are generally more reactive, while those with electron-withdrawing groups can influence the stability of intermediates and transition states.

Recent research has even suggested that the mechanism of NHC-catalyzed benzoin condensation may be more complex than initially thought, with evidence pointing towards the involvement of radical intermediates that are formed from the Breslow intermediate via a single-electron transfer (SET) process. rsc.orgnih.gov This highlights the ongoing research into the subtle ways catalysts can modulate reaction pathways.

The table below summarizes the key features of the two main classes of catalysts used in benzoin-type reactions.

Table 2: Comparison of Catalysts in Benzoin-Type Reactions

| Catalyst Type | Key Intermediate | Key Features |

|---|

Chemical Reactivity, Transformation, and Derivatization of Benzenemethanol, 2 Methoxy , Benzoate

Hydrolytic Stability and Hydrolysis Mechanisms

The ester linkage in 2-methoxybenzyl benzoate (B1203000) is the primary site for hydrolytic reactions, which can be catalyzed by acids, bases, or enzymes. These reactions result in the cleavage of the ester bond to yield 2-methoxybenzyl alcohol and benzoic acid.

The acid-catalyzed hydrolysis of esters like 2-methoxybenzyl benzoate typically proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com

A proton is then transferred from the attacking water molecule to the oxygen of the original alcohol moiety (the 2-methoxybenzyl group). libretexts.org This conversion of the alkoxy group into a better leaving group facilitates its departure as 2-methoxybenzyl alcohol. The final step involves deprotonation of the resulting protonated carboxylic acid by a water molecule to regenerate the acid catalyst and form benzoic acid. libretexts.orgyoutube.com

For benzyl (B1604629) esters specifically, studies on related compounds suggest that the mechanism can be a unimolecular hydrolysis (AAl1). cdnsciencepub.comcdnsciencepub.com This pathway involves the formation of a stable benzyl carbocation intermediate, which is facilitated by the electron-donating nature of the benzene (B151609) ring. The presence of the ortho-methoxy group in 2-methoxybenzyl benzoate could further stabilize this carbocation, potentially favoring this unimolecular mechanism under certain acidic conditions.

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen. |

| 2 | Nucleophilic attack by water on the carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to the alkoxy group. |

| 5 | Elimination of the alcohol (2-methoxybenzyl alcohol). |

Under basic or alkaline conditions, the hydrolysis of 2-methoxybenzyl benzoate, a process also known as saponification, occurs via a nucleophilic acyl substitution mechanism. Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible. The process is initiated by the attack of a strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), on the electrophilic carbonyl carbon of the ester. chemistrysteps.com

Table 2: Key Features of Base-Catalyzed Ester Hydrolysis

| Feature | Description |

|---|---|

| Catalyst | Hydroxide ion (OH⁻) |

| Mechanism | Nucleophilic Acyl Substitution |

| Key Intermediate | Tetrahedral Intermediate |

| Reversibility | Irreversible |

| Products | Benzoate salt and 2-methoxybenzyl alcohol |

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of ester bonds with high specificity. Lipases are known to catalyze the hydrolysis and transesterification of various benzoate esters. nih.gov For instance, the immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown activity in the transesterification of methyl benzoates, with reactivity being influenced by the position of substituents on the phenyl ring. nih.gov Studies indicate that for substituted methyl benzoates, the transesterification activity of Novozym 435 follows the order of ortho ≈ meta > para substitution. nih.gov This suggests that 2-methoxybenzyl benzoate, having an ortho-substituted benzyl moiety, would be a viable substrate for such enzymatic transformation.

Papain is another enzyme that has demonstrated the ability to act on benzyl esters, used in the chemoenzymatic polymerization of amino acid benzyl esters. acs.org The enzymatic hydrolysis of esters is a critical consideration in biochemical and pharmaceutical contexts, as these reactions can occur under physiological conditions. nih.govinrae.fr The rate and extent of enzymatic hydrolysis can be influenced by factors such as the specific enzyme, substrate concentration, temperature, and pH. nih.gov

Reduction Reactions of the Ester Moiety

The ester group in 2-methoxybenzyl benzoate can be reduced to yield alcohols. The specific products depend on the reducing agent and reaction conditions used.

The reduction of an ester typically yields two alcohol molecules. In the case of 2-methoxybenzyl benzoate, complete reduction would produce 2-methoxybenzyl alcohol and benzyl alcohol (from the benzoate portion). However, the term "selective reduction" in this context often refers to the conversion of the ester functional group into its component alcohols.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing esters to primary alcohols. masterorganicchemistry.combyjus.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon, ultimately cleaving the ester and, after an aqueous workup, yielding the corresponding alcohols. youtube.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent that typically does not reduce esters under standard conditions. umass.edupsu.edu However, its reactivity can be enhanced to reduce aromatic esters by using specific solvent systems, such as refluxing diglyme (B29089) or a mixture of DME and methanol (B129727), or by adding activating agents like LiCl or Br₂. researchgate.netepa.govthieme-connect.com These modified conditions allow for the conversion of benzoate esters into their corresponding benzyl alcohols in good yields. psu.edu

Table 3: Common Reducing Agents for Aromatic Esters

| Reagent | Conditions | Product(s) | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup | Primary Alcohols | Strong, non-selective reducing agent. byjus.com |

| Sodium Borohydride (NaBH₄) | Refluxing THF with Methanol | Primary Alcohols | Milder; requires specific conditions to reduce esters. psu.edu |

The formation of toluene (B28343) from 2-methoxybenzyl benzoate does not occur through a standard reduction of the ester carbonyl. Instead, it is the product of a reaction known as hydrogenolysis. This reaction specifically cleaves the benzyl-oxygen single bond (C-O) of the ester. acsgcipr.orgacsgcipr.org

Catalytic hydrogenolysis is typically carried out using a metal catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like 1,4-cyclohexadiene. acsgcipr.orgyoutube.com The reaction results in the cleavage of the benzylic ester, producing benzoic acid and toluene. acsgcipr.orgambeed.com This method is widely used for the removal of benzyl protecting groups in organic synthesis. acsgcipr.org

The formation of benzaldehyde (B42025) is not a typical outcome of the reduction of an ester like 2-methoxybenzyl benzoate. Standard reduction proceeds directly to the alcohol. quora.com Benzaldehyde can be synthesized via the oxidation of benzyl alcohol or through specific reactions involving toluene or benzoyl chloride, but it is not a direct product of the reduction or hydrogenolysis pathways of a benzyl ester. acs.orgvedantu.comqualitas1998.net

Oxidation Reactions and Pathways

Photooxidation of Benzenemethanol, 2-methoxy-, benzoate can occur upon exposure to ultraviolet (UV) radiation, leading to the formation of various degradation products. The reaction pathways are influenced by the presence of oxygen and the solvent. While specific studies on the photooxidation of this compound are limited, the degradation of related aromatic compounds and esters provides insight into potential products.

The ester linkage is susceptible to photolytic cleavage. For related compounds like methyl benzoate, photooxidation can yield products such as benzoic acid. nih.gov The photo-degradation of other aromatic structures, such as those found in benzothiazoles, shows that in the presence of oxygen, products like hydroxybenzothiazole can be formed. researchgate.net This suggests that hydroxylation of the aromatic rings of this compound is a possible photooxidation pathway.

Furthermore, the benzyl group can be oxidized. Studies on the photooxidation of other photoinitiators have identified benzaldehyde as a common decomposition product. nih.gov Therefore, it is plausible that the photooxidation of this compound could yield 2-methoxybenzaldehyde (B41997) and benzoic acid as primary products resulting from the cleavage and subsequent oxidation of the ester and benzylic positions. The methoxy (B1213986) group on the benzyl ring might also influence the reaction, potentially leading to further oxidation or rearrangement products. The identification of such photolytic decomposition products is crucial as they are considered non-intentionally added substances (NIAS) in applications like food packaging. nih.gov

The enzymatic oxidation of this compound can be accomplished through various microbial pathways, often involving hydrolases and oxidases. The initial step is typically the hydrolysis of the ester bond by an esterase, yielding 2-methoxybenzyl alcohol and benzoic acid.

These primary products can then be further metabolized. Studies on Pseudomonas arvilla mt-2 have shown that benzoate is metabolized via the meta-cleavage pathway, involving enzymes like oxygenases and hydrolases to break down the aromatic ring. nih.gov

The alcohol component, 2-methoxybenzyl alcohol, can be oxidized by alcohol oxidases. For instance, the flavoprotein (5-hydroxymethyl)furfural oxidase (HMFO) and its variants are capable of oxidizing various benzylic alcohols to their corresponding aldehydes or carboxylic acids. researchgate.net The efficiency of this biooxidation can be significantly influenced by the reaction medium. While the enzyme's activity may decrease in the presence of polar, water-miscible solvents, it is often tolerated or even enhanced in hydrocarbons, which can improve the solubility of oxygen, a critical co-substrate. researchgate.net The position of the methoxy group on the benzyl alcohol has been shown to influence the conversion rate in oxidation reactions. researchgate.net For example, in the oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol), a conversion of 40% to veratraldehyde was reported using a bimetallic Au-Pd catalyst. researchgate.netunimi.it This suggests that 2-methoxybenzyl alcohol would be enzymatically oxidized, likely to 2-methoxybenzaldehyde and subsequently to 2-methoxybenzoic acid.

Transformations Involving the Aromatic Rings

The molecule has two distinct aromatic rings:

The 2-methoxybenzyl ring: This ring contains a methoxy group (-OCH₃) and an alkyl group (-CH₂O-). The methoxy group is a strong activating, ortho-, para-directing group due to its ability to donate electron density through resonance. The alkyl group is weakly activating and also ortho-, para-directing.

The benzoate ring: This ring contains a carbonyl group (-C=O), which is part of the ester functionality. This group is deactivating and meta-directing because it withdraws electron density from the ring. libretexts.org

During an EAS reaction, such as nitration using a mixture of nitric acid and sulfuric acid, the electrophile (NO₂⁺) will preferentially attack the more activated ring. masterorganicchemistry.comyoutube.com Therefore, the 2-methoxybenzyl ring is significantly more reactive than the benzoate ring.

Substitution will occur primarily on the 2-methoxybenzyl ring at the positions ortho and para to the strongly activating methoxy group. The para position (carbon 5) is sterically more accessible than the ortho position (carbon 3). The other ortho position (carbon 1) is already substituted. Thus, the major products would be the 4- and 6-nitro derivatives of the 2-methoxybenzyl moiety.

For the less reactive benzoate ring, if substitution were to occur, it would be directed to the meta positions relative to the deactivating ester group. libretexts.org

Interactive Data Table: Directing Effects in Electrophilic Aromatic Substitution

| Ring | Substituent | Effect on Reactivity | Directing Influence | Preferred Position(s) | Reference |

|---|---|---|---|---|---|

| Benzyl Ring | -OCH₃ | Activating | Ortho, Para | 4, 6 | msu.edulibretexts.org |

| Benzyl Ring | -CH₂O- | Activating (weak) | Ortho, Para | 4, 6 | msu.edulibretexts.org |

Standard aromatic rings, being electron-rich, are generally resistant to attack by nucleophiles. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, particularly those located ortho and/or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.combyjus.com

For an analog of this compound to undergo SNAr, one or both of its rings would need to be modified. For example, if a nitro group (-NO₂) were introduced onto one of the rings, along with a halogen atom (e.g., fluorine or chlorine), the ring would become susceptible to nucleophilic attack.

Consider an analog such as (2-methoxy-5-nitrophenyl)methyl 4-fluorobenzoate.

The Benzoate Ring: This ring has a fluorine atom (a good leaving group) and is activated by the ester group, which is electron-withdrawing. A strong nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), could potentially attack the carbon bearing the fluorine atom. byjus.com The presence of an additional electron-withdrawing group, like a nitro group at the para position, would greatly facilitate this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

The Benzyl Ring: This ring is generally activated towards electrophilic, not nucleophilic, attack due to the electron-donating methoxy group. For it to undergo SNAr, it would need to be substituted with a leaving group and strongly deactivating groups. For instance, in methyl 4-fluoro-3-nitrobenzoate, the fluorine atom is readily displaced by various amines in the presence of a base. nih.gov

The SNAr mechanism is typically a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org The nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

Functionalization of the Methoxy Group and its Impact on Reactivity

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key functional group that significantly influences the molecule's electronic properties and reactivity. While relatively stable, this aryl methyl ether linkage can be strategically modified, primarily through cleavage (demethylation) to unmask a highly versatile phenolic hydroxyl group. This transformation is a critical step for further derivatization, enabling the synthesis of a wide array of new compounds. The presence of the benzoate ester functionality introduces a significant challenge, requiring chemoselective methods that target the ether bond without cleaving the ester.

Demethylation Strategies

The selective cleavage of the robust aryl-O-CH₃ bond is a common objective in organic synthesis, often employed as a deprotection step or to enable further functionalization. researchgate.netrsc.org For a substrate like this compound, the primary challenge is to achieve this transformation while preserving the adjacent benzoate ester, as many traditional demethylation reagents can also hydrolyze or transesterify esters.

A variety of methods have been developed to address this challenge, ranging from classical reagents to modern catalytic systems that offer greater selectivity under milder conditions.

Conventional Reagents

Traditional approaches often involve harsh conditions and strong reagents, such as Lewis acids or potent nucleophiles.

Lewis Acids: Reagents like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are effective for cleaving aryl ethers. However, strong Lewis acids like boron trichloride (B1173362) (BCl₃) can problematically activate the ester group, leading to unwanted side reactions. acs.orgacs.org A milder alternative is magnesium iodide, which has been shown to efficiently demethylate aryl methyl ethers under solvent-free conditions while tolerating various other functional groups. rsc.org

Thiolate Anions: Nucleophilic attack by thiolate anions (RS⁻) is another established method for demethylating aryl methyl ethers. To improve the practicality and safety of this method, recent protocols utilize odorless long-chain thiols, where the active thiolate is generated in situ with a base like sodium hydroxide. researchgate.net This approach provides a less hazardous alternative to methods that use volatile and malodorous thiols.

Modern Catalytic and Biocatalytic Methods

Recent advances have focused on developing highly selective and sustainable demethylation protocols.

Silicon-Assisted Photoredox Catalysis: A state-of-the-art method involves an organophotoredox-catalyzed C–O bond cleavage that harnesses the high oxophilicity (affinity for oxygen) of silicon. acs.orgacs.org In this system, a photocatalyst, when excited by light, facilitates the transfer of an electron, ultimately leading to the fragmentation of the C(sp³)–O bond of the methoxy group. The process is rendered efficient and highly selective by the presence of a silicon source like trimethylsilyl (B98337) chloride (TMSCl), which traps the resulting phenoxide. acs.orgacs.org This strategy has proven effective for the chemoselective dealkylation of aryl alkyl ethers in the presence of sensitive functional groups, including esters. acs.orgacs.org

Biocatalysis: Enzymatic methods offer exceptional selectivity for demethylation. For instance, Rieske monooxygenases, such as the VanA-VanB system from Pseudomonas sp., can perform oxidative demethylation. nih.gov These biocatalytic systems can be highly specific, for example, selectively demethylating at the meta-position relative to a carboxylic acid group on the aromatic ring. nih.gov While powerful, the application of such enzymes may be limited by substrate specificity and potential inhibition by reaction byproducts like formaldehyde (B43269). nih.gov

| Method | Reagent(s) | General Conditions | Key Features | Reference |

|---|---|---|---|---|

| Lewis Acid Cleavage | Magnesium Iodide (MgI₂) | Solvent-free, elevated temperature | Effective and can be selective; avoids strong boron halides. | rsc.org |

| Nucleophilic Cleavage | Long-chain thiol (e.g., dodecanethiol) + NaOH | Microwave irradiation or heating | Practical, odorless alternative to traditional thiolate methods. | researchgate.net |

| Photoredox Catalysis | Photocatalyst + TMSCl + Light (e.g., 427 nm) | Room temperature, acetonitrile (B52724) solvent | High chemoselectivity for ether over ester; mild and sustainable. | acs.orgacs.org |

| Biocatalysis | Rieske Monooxygenase (e.g., VanA/VanB) + NADH/NADPH | Aqueous buffer, ambient temperature | Extremely high regio- and chemo-selectivity; environmentally benign but may have substrate limitations. | nih.gov |

Derivatization through the Methoxy Group

Direct derivatization of the methoxy group itself is synthetically challenging and uncommon. The most powerful and versatile strategy for functionalization is the conversion of the methoxy group into a phenolic hydroxyl group via the demethylation reactions described previously. The resulting intermediate, 2-hydroxybenzyl benzoate , possesses a reactive phenolic -OH group that serves as a handle for a wide range of subsequent chemical transformations. The introduction of this acidic and nucleophilic site dramatically alters the reactivity profile of the molecule.

Key Derivatization Pathways from 2-Hydroxybenzyl Benzoate:

O-Alkylation and O-Arylation: The phenolic hydroxyl can be readily converted to its conjugate base, a phenoxide, by treatment with a mild base (e.g., K₂CO₃, NaH). This nucleophilic phenoxide can then react with various electrophiles, such as alkyl halides or tosylates, in a classic Williamson ether synthesis to form new ether derivatives. This pathway allows for the introduction of diverse alkyl or aryl chains at this position.

O-Acylation: The phenolic hydroxyl group can react with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form a second ester linkage. This O-acylation reaction yields a di-ester compound, effectively capping the hydroxyl group and altering the molecule's steric and electronic properties.

Derivatization for Analysis: The hydroxyl group can be derivatized to facilitate chemical analysis. For example, reaction with 2-sulfobenzoic anhydride (B1165640) converts the terminal hydroxyl group into a sulfonic acid-containing ester. nih.gov This modification introduces a permanent charge, which improves ionization efficiency for characterization by techniques like electrospray ionization mass spectrometry (ESI-MS). nih.gov

The transformation from a relatively inert methoxy ether to a reactive phenol (B47542) is thus the gateway to a vast library of potential derivatives.

| Reaction Type | Reagent Class | Example Reagent(s) | New Functional Group Formed |

|---|---|---|---|

| O-Alkylation | Alkyl Halide + Base | CH₃I, K₂CO₃ | Aryl Alkyl Ether |

| O-Acylation | Acyl Chloride + Base | Acetyl Chloride, Pyridine | Phenolic Ester |

| O-Sulfonylation | Sulfonyl Chloride + Base | Tos-Cl, Et₃N | Sulfonate Ester |

| Analytical Derivatization | Anhydride Reagent | 2-Sulfobenzoic Anhydride | Sulfonic Acid Ester |

Advanced Analytical and Spectroscopic Characterization in Research of Benzenemethanol, 2 Methoxy , Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the unambiguous structural confirmation of Benzenemethanol, 2-methoxy-, benzoate (B1203000), providing detailed information about its atomic connectivity and chemical environment.

In the context of organic synthesis, reaction mixtures are often complex, containing starting materials, intermediates, byproducts, and the desired product. High-resolution ¹H and ¹³C NMR spectroscopy are critical for identifying and quantifying the presence of Benzenemethanol, 2-methoxy-, benzoate in such mixtures. For instance, during the esterification of 2-methoxybenzyl alcohol with benzoic acid, ¹H NMR can be used to monitor the disappearance of the alcohol's hydroxyl proton and the appearance of the characteristic benzylic ester methylene (B1212753) protons (CH₂) signal. researchgate.netnih.gov The chemical shifts of the aromatic and methoxy (B1213986) group protons provide clear, distinct signals for each component in the mixture.

A representative ¹H NMR spectrum of the purified compound would exhibit signals in distinct regions. The protons on the benzoate ring typically appear downfield due to the electron-withdrawing effect of the carbonyl group, while the protons on the 2-methoxybenzyl ring are influenced by both the methoxy and the ester functionalities. The sharp singlet of the methoxy (-OCH₃) protons and the singlet for the benzylic methylene (-CH₂-) protons are particularly diagnostic.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Exact chemical shifts are solvent-dependent. Data are estimated based on analogous structures and predictive models.)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~166.5 |

| Benzoate Ring (C1') | - | ~130.0 |

| Benzoate Ring (C2'/C6') | ~8.0-8.1 | ~129.7 |

| Benzoate Ring (C3'/C5') | ~7.4-7.5 | ~128.4 |

| Benzoate Ring (C4') | ~7.5-7.6 | ~133.0 |

| Methylene (-CH₂-) | ~5.3 | ~67.0 |

| Methoxybenzyl Ring (C1) | - | ~128.5 |

| Methoxybenzyl Ring (C2) | - | ~157.5 |

| Methoxybenzyl Ring (C3-C6) | ~6.9-7.4 | ~110.0-130.0 |

| Methoxy (-OCH₃) | ~3.8 | ~55.5 |

This interactive table provides expected NMR data. Actual values may vary based on experimental conditions.

The flexibility of the ester linkage and the presence of the methoxy substituent on the benzyl (B1604629) ring allow for multiple rotational conformations of this compound. The preferred conformation is governed by a balance of steric hindrance and electronic interactions, such as resonance effects between the methoxy group's lone pair and the aromatic π-system. uba.ar

While one-dimensional NMR provides average structural information, multi-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for detailed conformational analysis. A NOESY experiment can reveal through-space correlations between protons that are close to each other, which helps in determining the molecule's preferred three-dimensional arrangement in solution. For example, a NOESY correlation between the benzylic methylene protons and the protons on the benzoate ring would confirm a folded conformation where the two aromatic rings are in proximity.

Theoretical and experimental studies on substituted anisoles show that the methoxy group preferentially adopts a planar conformation with the aryl ring to maximize resonance interaction. uba.ar However, steric crowding can force it into an out-of-plane conformation, which significantly affects the ¹³C NMR chemical shift of the methoxy carbon, often causing a downfield shift from a typical value of ~56 ppm to ~62 ppm. nih.gov Advanced computational methods, combined with experimental NMR data, can precisely model these conformational preferences and their energetic landscapes. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

For this compound, FT-IR spectroscopy is particularly sensitive to the prominent carbonyl (C=O) stretching vibration of the ester group. This band typically appears as a strong absorption in the range of 1715-1730 cm⁻¹. rsc.org The exact frequency of this vibration is sensitive to the local electronic and physical environment. In a solid state or concentrated solution, intermolecular interactions, such as dipole-dipole interactions or weak C-H···O hydrogen bonds, can influence this frequency.

The spectrum also displays characteristic C-O stretching vibrations for the ester and ether linkages between 1100-1300 cm⁻¹, as well as aromatic C=C stretching bands around 1450-1600 cm⁻¹. researchgate.netchemicalbook.com The vapor phase IR spectrum is available in spectral databases, providing a reference free from intermolecular effects. nih.gov By comparing spectra taken in different phases (solid, liquid, gas) or in different solvents, researchers can infer the nature and strength of intermolecular forces at play.

Table 2: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1715 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Ester/Ether C-O Stretch | 1100 - 1300 | Strong |

| Out-of-plane C-H Bend | 690 - 900 | Strong |

This interactive table summarizes the primary infrared absorption frequencies.

The synthesis of this compound via esterification can be monitored in real-time using in-situ FT-IR or Raman spectroscopy. nih.govresearchgate.net By inserting a spectroscopic probe directly into the reaction vessel, the concentrations of reactants and products can be tracked over time without the need for sampling.

In a typical esterification, the FT-IR probe would monitor the decrease in the broad O-H stretching band of the 2-methoxybenzyl alcohol reactant (around 3300-3500 cm⁻¹) and the simultaneous increase in the sharp C=O stretching band of the product ester (around 1720 cm⁻¹). nih.gov This allows for precise determination of reaction kinetics, identification of reaction intermediates, and optimization of reaction conditions such as temperature and catalyst loading. Similar monitoring is possible for other synthetic routes, providing valuable mechanistic insights. acs.org

Mass Spectrometry (MS) for Elucidating Reaction Products and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The compound has a molecular weight of 242.27 g/mol . nih.gov

When subjected to electron ionization (EI), the molecule (M) forms a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 242. This molecular ion can then undergo a series of fragmentation reactions, producing smaller, characteristic ions. The analysis of these fragments helps to piece together the original structure. Experimental GC-MS data for this compound confirms the molecular ion peak at m/z 242. nih.gov

The most prominent fragmentation pathway involves cleavage of the benzylic C-O bond, which is relatively weak. This cleavage results in the formation of a highly stable 2-methoxybenzyl cation (the tropylium (B1234903) ion analogue), which is observed as the base peak in the spectrum at m/z 121. However, experimental data shows an even more dominant fragmentation, leading to a peak at m/z 137. nih.gov Another significant fragmentation pathway is the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 and a benzyl cation (C₇H₇⁺) at m/z 91. nih.gov

Table 3: Experimental GC-MS Fragmentation Data for this compound (Source: MassBank of North America (MoNA), JEOL JMS-DX-300 Instrument) nih.gov

| m/z (Mass/Charge) | Relative Intensity (%) | Plausible Fragment Ion |

| 137 | 99.99 | [M - C₆H₅CO]⁺ or related fragment |

| 91 | 46.40 | [C₇H₇]⁺ (Tropylium ion) |

| 105 | 34.20 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 242 | 31.00 | [C₁₅H₁₄O₃]⁺˙ (Molecular ion) |

| 77 | 27.40 | [C₆H₅]⁺ (Phenyl cation) |

This interactive table displays the top 5 mass spectral peaks from experimental data, providing insight into the compound's stability and fragmentation behavior.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This level of accuracy allows for the determination of the exact molecular formula from the measured mass.

For this compound, with a molecular formula of C₁₅H₁₄O₃, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, and ¹⁶O). The computed monoisotopic mass for this compound is 242.094294304 Da. nih.gov An experimental HRMS measurement yielding a mass value that corresponds to this theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molar Mass | 242.27 g/mol nih.gov |

| Monoisotopic Mass | 242.094294304 Da nih.gov |

This interactive table provides the fundamental mass data for this compound.

Tandem Mass Spectrometry for Structural Determination

Upon ionization in a mass spectrometer, the molecular ion [C₁₅H₁₄O₃]⁺• would be formed. In an MS/MS experiment, this precursor ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through several key pathways characteristic of benzyl esters and aromatic ethers.

Expected fragmentation pathways include:

Cleavage of the benzylic C-O bond: This is often a favorable fragmentation pathway for benzyl esters, which would lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a 2-methoxybenzyl radical. The benzoyl cation is resonance-stabilized and is frequently a prominent peak in the mass spectra of benzoate esters. pharmacy180.comdocbrown.info

Formation of the 2-methoxybenzyl cation: Cleavage of the ester bond could also result in the formation of the 2-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺) at m/z 121. This ion can be stabilized by the methoxy group.

Loss of the methoxy group: Fragmentation of the 2-methoxybenzyl portion of the molecule could occur, leading to the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Formation of the tropylium ion: The benzyl portion of the molecule can rearrange to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. pharmacy180.com

The analysis of these and other fragment ions in the MS/MS spectrum would allow for the reconstruction of the molecule's structure, confirming the connectivity of the benzoyl and 2-methoxybenzyl moieties.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. numberanalytics.comnumberanalytics.comnih.govwikipedia.orgyoutube.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

A successful X-ray diffraction analysis of this compound would provide precise information on:

Bond lengths and angles between all atoms in the molecule.

The conformation of the molecule in the solid state, including the torsional angles between the aromatic rings and the ester group.

The packing of the molecules in the crystal lattice, revealing intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds.

As of now, there are no published X-ray crystallographic studies specifically for this compound in the scientific literature.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. acs.orgwikipedia.orgoup.comgoogle.comacs.org Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, stability, and mechanical strength. The study of polymorphism is particularly crucial in the pharmaceutical and materials science industries.

Currently, there is no research available that describes or investigates the potential polymorphic forms of this compound. Such a study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with another compound (a "co-former") in a specific stoichiometric ratio within the same crystal lattice. beilstein-journals.orgnih.govturkjps.orggoogle.comacs.org This approach can be used to modify the physicochemical properties of a solid, such as solubility and stability, without altering its chemical structure.

There are no reports in the scientific literature on the co-crystallization of this compound with other molecules. Research in this area would explore the potential for this compound to form co-crystals with other organic molecules through non-covalent interactions, such as hydrogen bonding or π-π stacking, potentially leading to new materials with tailored properties.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography and liquid chromatography are the most common techniques used for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.

Experimental GC-MS data for this compound is available in public databases. The mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Table 2: Experimental GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) |

| 137 | 99.99 |

| 91 | 46.40 |

| 105 | 34.20 |

| 242 | 31.00 |

| 77 | 27.40 |

This interactive table displays the top five peaks from an experimental GC-MS analysis of this compound. Data sourced from PubChem. nih.gov

The peak at m/z 242 corresponds to the molecular ion [C₁₅H₁₄O₃]⁺•. The other prominent peaks are consistent with the expected fragmentation patterns, including the tropylium ion (m/z 91), the benzoyl cation (m/z 105), and the phenyl cation (m/z 77). nist.govnist.gov The base peak at m/z 137 likely arises from a rearrangement and fragmentation process involving the 2-methoxybenzyl portion of the molecule.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the context of "this compound," HPLC is the preferred method for its analysis in various matrices, owing to the compound's low volatility. The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Detailed research findings on the specific HPLC analysis of this compound are not extensively published. However, robust analytical methods can be developed based on the well-established principles of reverse-phase HPLC, which are widely applied to structurally similar aromatic esters and related compounds like benzyl benzoate, benzoates, and benzyl alcohol.

Typically, a reverse-phase HPLC method would be employed. In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. For this compound, a C18 column, which has octadecylsilane-modified silica (B1680970) as the stationary phase, would be a suitable choice due to its hydrophobicity, which allows for effective interaction with the aromatic rings and ester group of the analyte. shimadzu.comnih.govaustinpublishinggroup.com

The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comresearchgate.net The ratio of the organic solvent to water is a critical parameter that is optimized to achieve the desired retention time and separation from other components in the sample. A higher proportion of the organic solvent (e.g., acetonitrile) typically leads to a shorter retention time for nonpolar compounds. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to effectively separate a mixture of compounds with a wide range of polarities. researchgate.netnih.gov To ensure good peak shape and reproducibility, a small amount of an acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comresearchgate.net

Detection is commonly achieved using a UV detector, as the benzene (B151609) rings in the molecule absorb ultraviolet light. nih.govnih.gov The selection of the detection wavelength is crucial for sensitivity and is typically set at or near the wavelength of maximum absorbance (λmax) of the analyte. For benzoate-containing compounds, detection wavelengths are often in the range of 225 nm to 280 nm. shimadzu.comnih.govnih.gov A photodiode array (PDA) detector can be particularly useful as it can acquire the entire UV spectrum for a peak, aiding in peak identification and purity assessment. shimadzu.com

The following interactive data tables provide examples of typical HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for analogous compounds.

Table 1: Example HPLC System Parameters for Analysis of Aromatic Esters

| Parameter | Value/Description | Rationale/Common Practice |

| Stationary Phase | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides good retention and separation for nonpolar aromatic compounds. austinpublishinggroup.comjapsonline.com |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier; formic acid helps to improve peak shape. sielc.comresearchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples to optimize resolution and analysis time. researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. shimadzu.comaustinpublishinggroup.com |

| Column Temperature | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity of the mobile phase. shimadzu.comaustinpublishinggroup.com |

| Injection Volume | 10 - 20 µL | A typical volume for analytical HPLC. japsonline.com |

| Detector | UV-Vis or Photodiode Array (PDA) | For detecting UV-absorbing compounds. nih.govjapsonline.com |

| Detection Wavelength | ~230 - 270 nm | Based on the UV absorbance of the benzoate and methoxy-benzyl moieties. nih.govnih.gov |

Table 2: Illustrative Gradient Elution Program

| Time (minutes) | % Acetonitrile | % Water (0.1% Formic Acid) |

| 0.0 | 50 | 50 |

| 10.0 | 95 | 5 |

| 12.0 | 95 | 5 |

| 12.1 | 50 | 50 |

| 15.0 | 50 | 50 |

This table represents a hypothetical gradient program that would be a reasonable starting point for method development. The actual gradient would need to be optimized based on experimental results.

By utilizing such HPLC methods, researchers can achieve reliable and reproducible quantification of this compound, and study its presence in various samples, as well as monitor its stability and purity. The retention time under a specific set of conditions would be a key identifier for the compound. sigmaaldrich.com

Computational and Theoretical Investigations of Benzenemethanol, 2 Methoxy , Benzoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and geometry of molecules. dergipark.org.tr By approximating the many-electron Schrödinger equation, DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. dergipark.org.tr Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. mdpi.com For 2-methoxybenzyl benzoate (B1203000), these calculations would reveal precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The optimized geometry is crucial as it forms the basis for further calculations of spectroscopic properties and reactivity. dergipark.org.tr

A key application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model and aid in spectral assignment. dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). dergipark.org.trnih.gov Predictions for ¹H and ¹³C NMR spectra of 2-methoxybenzyl benzoate can be made, and these theoretical values are often linearly correlated with experimental data to improve accuracy. dergipark.org.tr Discrepancies between calculated and experimental shifts can point to specific molecular interactions or conformational effects not captured in the gas-phase computational model. dergipark.org.tr